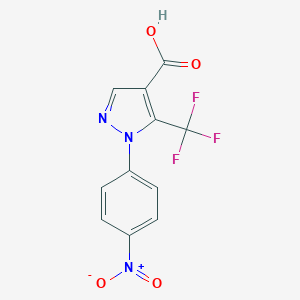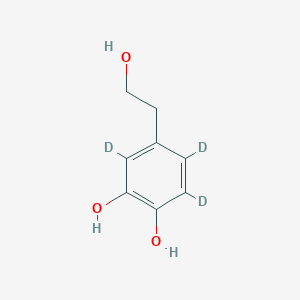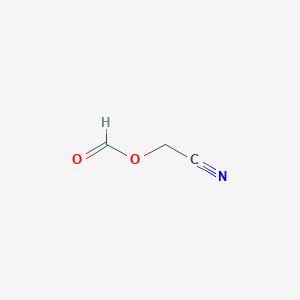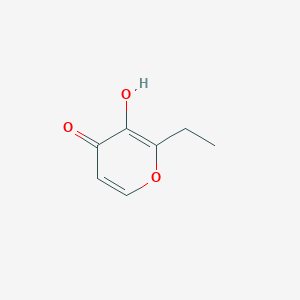
Di-Sodium hydrogen phosphite pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Di-Sodium Hydrogen Phosphite Pentahydrate, also known as Sodium Phosphite Dibasic Pentahydrate, primarily targets prochiral sulfides . These are a type of organic compound that can be transformed into optically active sulfoxides .
Mode of Action
The compound acts as an electron donor in biochemical reactions . Specifically, it is involved in the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides . This transformation is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) .
Biochemical Pathways
The compound plays a crucial role in the enantioselective oxidation of prochiral sulfides . This process is part of a broader biochemical pathway that leads to the production of optically active sulfoxides . The downstream effects of this pathway can vary depending on the specific biological context.
Pharmacokinetics
Its solubility in water and alcohol suggests that it could be readily absorbed and distributed in aqueous biological environments.
Result of Action
The primary result of the compound’s action is the production of optically active sulfoxides from prochiral sulfides . These sulfoxides are important in various biological and chemical processes, including the synthesis of certain pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in water and alcohol but only slightly soluble in ether . It also has a certain hygroscopicity, meaning it can readily absorb moisture from the air . Its solution is alkaline and sensitive to acid .
Biochemical Analysis
Biochemical Properties
Di-Sodium hydrogen phosphite pentahydrate can act as an electron donor in biochemical reactions . Specifically, it has been used for the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides, catalyzed by the Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) enzyme .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. As a phosphite, it may interact with various cellular processes. Phosphites are known to have reducing properties , which could potentially influence cellular redox states and associated signaling pathways.
Molecular Mechanism
Its role as an electron donor suggests it may participate in redox reactions within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-Sodium hydrogen phosphite pentahydrate can be synthesized by reacting phosphorous acid with sodium hydroxide under controlled conditions. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of sodium hydroxide until the desired pH is achieved. The solution is then allowed to crystallize, forming the pentahydrate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-Sodium hydrogen phosphite pentahydrate undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in many chemical processes.
Substitution Reactions: It can participate in substitution reactions where the hydrogen atom bonded to phosphorus is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, acids, and bases. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, in reduction reactions, the compound may reduce metal ions to their elemental form .
Scientific Research Applications
Di-Sodium hydrogen phosphite pentahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate (Na₂HPO₄): Similar in structure but differs in its chemical properties and applications.
Sodium hypophosphite (NaH₂PO₂): Another reducing agent but with different reactivity and uses.
Uniqueness
Di-Sodium hydrogen phosphite pentahydrate is unique due to its specific reducing properties and its ability to act as an electron donor in enzymatic reactions. Its pentahydrate form also provides distinct advantages in terms of stability and solubility compared to other similar compounds .
Properties
CAS No. |
13517-23-2 |
|---|---|
Molecular Formula |
H10Na2O8P+ |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
disodium;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;(H,1,2,3);5*1H2/q2*+1;;;;;;/p-1 |
InChI Key |
FEICCOFQXMKGRC-UHFFFAOYSA-M |
SMILES |
O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
O.O.O.O.O.[O-][P+](=O)[O-].[Na+].[Na+] |
Synonyms |
Disodium Phosphite Pentahydrate; Sodium Metaphosphate (Na2HPO3) Pentahydrate; USP Etidronate Disodium Related Compound A; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















